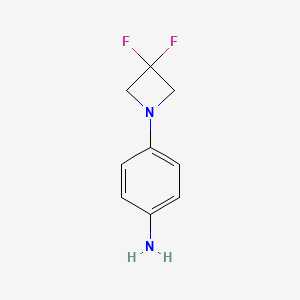

4-(3,3-Difluoroazetidin-1-yl)aniline

描述

属性

IUPAC Name |

4-(3,3-difluoroazetidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2/c10-9(11)5-13(6-9)8-3-1-7(12)2-4-8/h1-4H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSADMXCMZULBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(3,3-Difluoroazetidin-1-yl)aniline is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound this compound features a difluoroazetidine moiety attached to an aniline group. Its unique structure may contribute to its biological activities through interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds often exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been shown to possess activity against various bacterial strains. A study by Rashid et al. (2012) highlighted the effectiveness of azetidine derivatives against Gram-positive and Gram-negative bacteria, suggesting that this compound could have similar effects due to its structural characteristics .

Anticancer Potential

The anticancer activity of azetidine derivatives has been a focal point in recent research. For example, compounds with a similar scaffold have demonstrated cytotoxic effects in various cancer cell lines. The NCI-60 human cancer cell line panel has been utilized to evaluate the efficacy of such compounds, revealing IC50 values in the nanomolar range for some derivatives . This suggests that this compound may also exhibit potent anticancer properties.

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, azetidine derivatives have shown promise in other therapeutic areas:

- Anti-inflammatory : Some studies indicate that azetidine compounds can reduce inflammation markers, potentially offering therapeutic benefits in inflammatory diseases .

- Analgesic : Research has suggested that certain derivatives may possess pain-relieving properties, making them candidates for further exploration in pain management .

Case Studies

Several case studies illustrate the biological activities of related compounds:

- Antimicrobial Efficacy : A case study involving a series of azetidine-based compounds demonstrated their effectiveness against resistant bacterial strains. The study reported a notable reduction in bacterial growth when treated with these compounds, supporting their potential as new antimicrobial agents .

- Cytotoxicity in Cancer Models : A detailed investigation into the cytotoxic effects of azetidine derivatives on cancer cell lines revealed that specific modifications to the azetidine structure significantly enhanced their anticancer activity. This finding underscores the importance of structural optimization in developing effective cancer therapeutics .

Research Findings

相似化合物的比较

Key Properties :

- Molecular Formula : C₉H₁₀F₂N₂

- Molecular Weight : 184.19 g/mol (calculated).

- Structural Features : The azetidine ring introduces conformational rigidity, while the fluorine atoms improve metabolic stability and bioavailability. NMR data (e.g., δ 9.43 ppm for aromatic protons) and LCMS (m/z 306.0 for a related derivative) support its characterization .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-(3,3-Difluoroazetidin-1-yl)aniline:

Chemical Reactivity and Stability

- This compound : The fluorine atoms reduce electron density on the azetidine ring, enhancing resistance to oxidative degradation. The aniline group participates in electrophilic substitution reactions, enabling derivatization for drug candidates .

- 3-(4-Methylimidazol-1-yl)-5-(trifluoromethyl)aniline : The trifluoromethyl group increases lipophilicity, while the imidazole ring facilitates metal coordination, relevant in kinase inhibition .

- 4-Azidofurazan-3-amine : The azide group enables Huisgen cycloaddition (click chemistry), useful in polymer and bioconjugate synthesis .

Physicochemical Properties

- Solubility : The difluoroazetidine derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO), while the trifluoromethyl analog is more lipophilic .

- Thermal Stability : Fluorinated compounds generally display higher thermal stability. For example, caffeic acid decomposes at ~223°C, whereas azetidine derivatives remain stable up to 250°C .

常见问题

Q. What are the recommended synthetic routes for 4-(3,3-Difluoroazetidin-1-yl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 4-fluoroaniline derivatives and 3,3-difluoroazetidine. Key steps include:

- Azetidine activation : Use of bases like KCO or CsCO to deprotonate the azetidine nitrogen, enhancing nucleophilicity.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates due to their high dielectric constants.

- Temperature control : Reactions often proceed at 80–100°C to balance efficiency and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- NMR spectroscopy : H and F NMR are critical for confirming the azetidine ring substitution pattern and fluorine environments. For example, F NMR typically shows two distinct signals for the geminal difluoro group .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHFN: expected [M+H] = 201.0838).

- Elemental analysis : Confirms C, H, N, and F percentages within ±0.4% of theoretical values.

Q. What are the key physicochemical properties of this compound?

While direct data for this compound is limited, analogs suggest:

Advanced Research Questions

Q. How do electronic effects of the 3,3-difluoroazetidine substituent influence the reactivity of the aniline moiety?

The electron-withdrawing nature of the difluoroazetidine group reduces the electron density on the aniline nitrogen, which can:

- Decrease nucleophilicity : Impacts coupling reactions (e.g., Buchwald-Hartwig amination).

- Modulate acidity : pKa of the aniline NH group increases, affecting protonation states in catalytic cycles.

Comparative studies with non-fluorinated azetidine analogs (e.g., 4-(azetidin-1-yl)aniline) are recommended to quantify these effects .

Q. What strategies resolve contradictions in biological activity data for this compound?

If cytotoxicity or enzyme inhibition results vary across studies:

- Assay validation : Confirm cell line viability (e.g., MTT vs. ATP-based assays) and compound stability in media.

- Metabolite profiling : Use LC-MS to detect degradation products or reactive intermediates.

- Structural analogs : Compare with 4-(1,3,2-dithiarsolan-2-yl)aniline derivatives, where carbohydrate conjugation reduced off-target toxicity .

Q. How can computational methods predict the crystallographic behavior of this compound?

Q. What are the safety protocols for handling this compound in laboratory settings?

- Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential amine toxicity.

- Spill management : Neutralize with dilute HCl (1 M) and absorb with vermiculite.

- Waste disposal : Follow EPA guidelines for halogenated aromatic amines .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。